

¹H NMR spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

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Compound of Interest

Compound Name: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B092257

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An In-depth Technical Guide on the ¹H NMR Spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for the compound **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid**. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR spectrum based on established principles and data from structurally analogous quinazoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid** are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of the compound's structure, considering the electronic effects of its functional groups and data from similar compounds.^{[1][2]}

It is important to note that the quinazolin-4-ol system can exist in tautomeric equilibrium with the 4(3H)-quinazolinone form. In many deuterated solvents, particularly DMSO-d₆, the keto (quinazolinone) tautomer is often the predominant species. This would result in the disappearance of the hydroxyl (-OH) signal and the appearance of an N-H proton signal,

typically at a higher chemical shift (>11 ppm).[2] The predicted data below corresponds to the named 4-hydroxy tautomer.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
H-5	~ 8.15	Doublet (d)	1H	~ 8.0
H-7	~ 7.85	Triplet (t) or Doublet of Doublets (dd)	1H	~ 7.5
H-6	~ 7.60	Triplet (t) or Doublet of Doublets (dd)	1H	~ 7.5
H-8	~ 7.55	Doublet (d)	1H	~ 8.0
-S-CH ₂ -COOH	~ 3.90	Singlet (s)	2H	N/A
4-OH	10.0 - 12.0 (broad)	Singlet (s, br)	1H	N/A
-COOH	> 12.0 (broad)	Singlet (s, br)	1H	N/A

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid**.

1. Sample Preparation:

- **Weighing:** Accurately weigh approximately 5-10 mg of the purified compound.
- **Solvent Selection:** Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its ability to dissolve polar molecules and exchange labile protons (like -OH and -COOH), which can help in their identification. Other potential solvents include methanol-d₄ or a mixture if solubility is an issue.

- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication may be used to aid dissolution.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.^[3]
- **Filtration and Transfer:** To ensure a homogenous magnetic field, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
- **Sample Volume:** Ensure the sample height in the NMR tube is adequate for the spectrometer's detector, typically around 4-5 cm.

2. Spectrometer Setup and Data Acquisition:

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.
- **Tuning and Shimming:** Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
- **Acquisition Parameters:** Set the following typical acquisition parameters for a standard ^1H experiment:
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** A range of approximately 12-16 ppm is generally sufficient for most organic molecules.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is important for accurate integration.

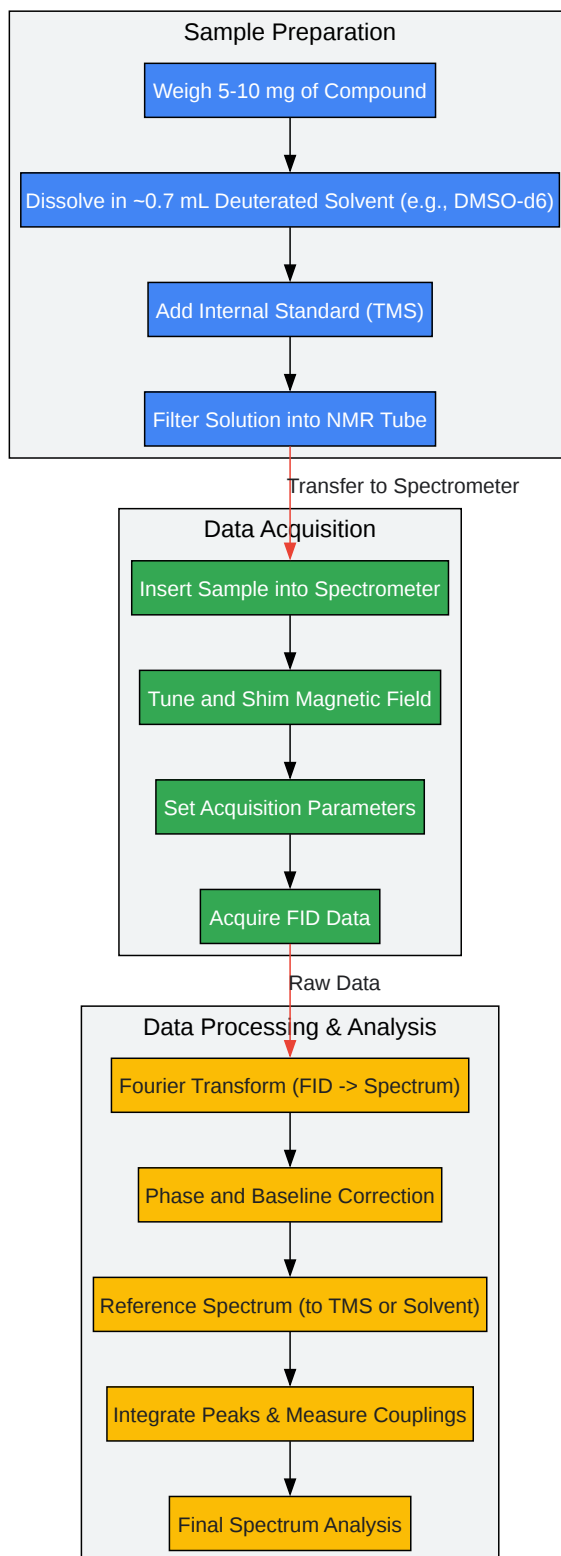
- Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

3. Data Processing:

- Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., DMSO at ~2.50 ppm).^[4]
- Integration: Integrate the area under each signal to determine the relative ratio of protons giving rise to each peak.
- Peak Picking and Analysis: Identify the precise chemical shift of each peak. For multiplet signals, measure the coupling constants (J-values) to aid in structural elucidation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ^1H NMR analysis described in the protocol.

^1H NMR Experimental Workflow

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Email: info@benchchem.com